Synthetic Yield Comparison: Monobromination vs. Dibromination of 2,1,3-Benzothiadiazole
The synthesis of 4-bromo-2,1,3-benzothiadiazole via direct bromination of 2,1,3-benzothiadiazole in HBr yields a quantifiable 49% yield after purification to remove the byproduct 4,7-dibromo-2,1,3-benzothiadiazole . This contrasts with the synthesis of the 4,7-dibromo analog, which can be achieved in 'good to quantitative yields' under optimized conditions, as reported in a comparative study of C-C cross-coupling methods [1]. The lower yield of the monobromo derivative is a direct consequence of the challenging separation from the dibrominated byproduct, a key process consideration that impacts cost and procurement volume calculations.
| Evidence Dimension | Isolated Yield of Direct Bromination |
|---|---|
| Target Compound Data | 49% |
| Comparator Or Baseline | 4,7-Dibromo-2,1,3-benzothiadiazole: Good to quantitative yields |
| Quantified Difference | Approximately 31-51% lower yield for the target compound |
| Conditions | Bromination of 2,1,3-benzothiadiazole with Br2 in 48% HBr at 100°C, followed by purification |
Why This Matters
This yield differential directly translates to higher procurement costs per gram of the pure monobrominated building block, a critical factor in cost modeling for large-scale material synthesis.
- [1] Heiskanen, J. P., Vivo, P., Saari, N. M., Hukka, T. I., Kastinen, T., Kaunisto, K., Lemmetyinen, H. J., & Hormi, O. E. O. (2016). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. The Journal of Organic Chemistry, 81(4), 1535–1546. View Source
